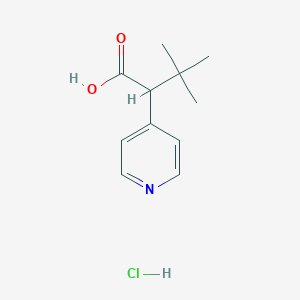
3,3-Dimethyl-2-(pyridin-4-yl)butanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-2-(pyridin-4-yl)butanoic acid hydrochloride is a chemical compound with a unique structure that includes a pyridine ring and a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-(pyridin-4-yl)butanoic acid hydrochloride typically involves the reaction of 3,3-dimethylbutanoic acid with pyridine derivatives under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the desired product. The reaction conditions often involve the use of solvents such as acetonitrile or methanol and may require the presence of a catalyst to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-2-(pyridin-4-yl)butanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3,3-Dimethyl-2-(pyridin-4-yl)butanoic acid hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-2-(pyridin-4-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethylbutanoic acid: A structurally similar compound with a butanoic acid moiety but lacking the pyridine ring.
tert-Butylacetic acid: Another similar compound with a tert-butyl group attached to the acetic acid.
3,3-Dimethylbutyric acid: Similar to 3,3-Dimethylbutanoic acid but with slight structural differences.
Uniqueness
3,3-Dimethyl-2-(pyridin-4-yl)butanoic acid hydrochloride is unique due to the presence of both the pyridine ring and the butanoic acid moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C11H16ClNO2 |
|---|---|
Poids moléculaire |
229.70 g/mol |
Nom IUPAC |
3,3-dimethyl-2-pyridin-4-ylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-11(2,3)9(10(13)14)8-4-6-12-7-5-8;/h4-7,9H,1-3H3,(H,13,14);1H |
Clé InChI |
WRCVJBYWUMMAQD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C1=CC=NC=C1)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


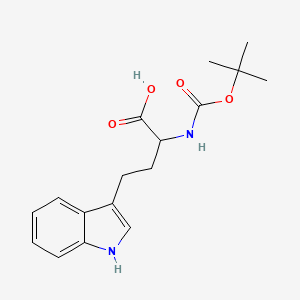
![2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine](/img/structure/B13498687.png)
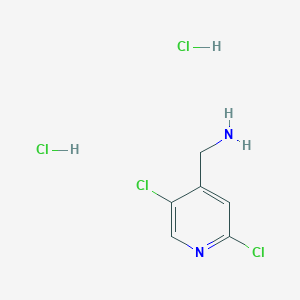
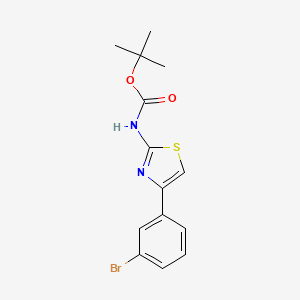
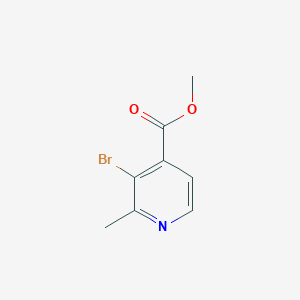
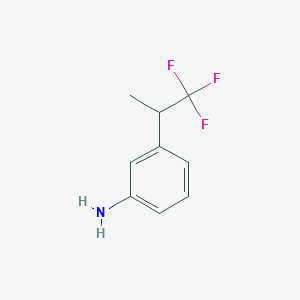
![ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13498734.png)
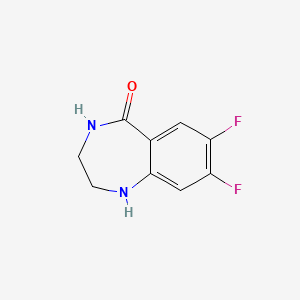
![6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13498745.png)
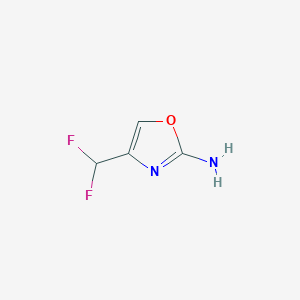
![Tert-butyl N-(6-bromothiazolo[4,5-B]pyrazin-2-YL)carbamate](/img/structure/B13498758.png)



